

Quantitative structure-activity relationship (QSAR) of Cyclohexyl crotonate

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Compound of Interest

Compound Name: Cyclohexyl crotonate

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A Quantitative Structure-Activity Relationship (QSAR) Comparative Guide: **Cyclohexyl Crotonate** and Related α,β -Unsaturated Carbonyl Compounds

For researchers, scientists, and professionals in drug development, understanding the relationship between a molecule's structure and its biological activity is fundamental. This guide provides a comparative analysis of **cyclohexyl crotonate**, a fragrance ingredient, with other α,β -unsaturated carbonyl compounds, namely methyl crotonate, ethyl crotonate, and chalcone. The focus is on predicting biological activities such as cytotoxicity and mutagenicity through the lens of Quantitative Structure-Activity Relationship (QSAR) principles. Due to the limited publicly available experimental data on **cyclohexyl crotonate**, this guide leverages data from its structural analogs to provide a comparative perspective.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a compound are key determinants of its biological activity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key properties for **cyclohexyl crotonate** and its comparators.

Compound	Molecular Formula	Molecular Weight (g/mol)	logP	Boiling Point (°C)
Cyclohexyl Crotonate	C ₁₀ H ₁₆ O ₂	168.23	3.38	221-223
Methyl Crotonate	C ₅ H ₈ O ₂	100.12	~0.90	118-121
Ethyl Crotonate	C ₆ H ₁₀ O ₂	114.14	~1.3	138-142
Chalcone	C ₁₅ H ₁₂ O	208.26	~4.02	345-348

Biological Activity Comparison

The α,β -unsaturated carbonyl moiety is a well-known structural alert, suggesting potential reactivity and biological activity. This section compares the known activities of the selected compounds, with a focus on cytotoxicity against the MCF-7 breast cancer cell line and mutagenicity as determined by the Ames test.

Compound	Cytotoxicity (MCF-7, IC ₅₀)	Mutagenicity (Ames Test)
Cyclohexyl Crotonate	Data not available	Data not available
Methyl Crotonate	Data not available	Generally considered non-mutagenic
Ethyl Crotonate	Data not available	Generally considered non-mutagenic
Chalcone & Derivatives	Potent (IC ₅₀ values can be in the low μ M range, e.g., 3.30 - 4.19 μ M for some derivatives) [1] [2]	Generally considered non-mutagenic, some derivatives may show activity [3] [4] [5] [6]

Discussion of Biological Activity:

Chalcones, characterized by their two aromatic rings flanking the enone system, exhibit significant cytotoxic potential against various cancer cell lines, including MCF-7.[\[1\]](#)[\[2\]](#) Their

mechanism of action often involves inducing apoptosis and interacting with cellular signaling pathways. In contrast, simpler alkyl esters of crotonic acid, such as methyl and ethyl crotonate, are not typically associated with significant cytotoxicity or mutagenicity.

Based on QSAR principles for α,β -unsaturated carbonyl compounds, the biological activity is influenced by factors that affect the electrophilicity of the β -carbon, making it susceptible to Michael addition by biological nucleophiles. The bulky cyclohexyl group in **cyclohexyl crotonate** likely introduces significant steric hindrance around the carbonyl group, which may modulate its reactivity compared to the smaller alkyl esters. While the cyclohexyl group increases lipophilicity (higher logP) compared to methyl and ethyl crotonate, which could enhance membrane permeability, the steric bulk might reduce its interaction with biological targets. Compared to the highly conjugated and planar structure of chalcone, **cyclohexyl crotonate** is less rigid and lacks the extensive electronic delocalization, suggesting it would be significantly less cytotoxic.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental data. Below are generalized protocols for the key assays discussed.

Cytotoxicity Assay (MTT Assay for MCF-7 Cells)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on the MCF-7 human breast adenocarcinoma cell line.

- **Cell Culture:** MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density (e.g., 5×10^3 cells/well) and allowed to adhere overnight.
- **Compound Treatment:** The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

- **MTT Addition:** After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours, during which viable cells metabolize MTT into formazan crystals.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
- **Absorbance Measurement:** The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **Data Analysis:** The percentage of cell viability is calculated relative to the untreated control cells. The IC_{50} value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Mutagenicity Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

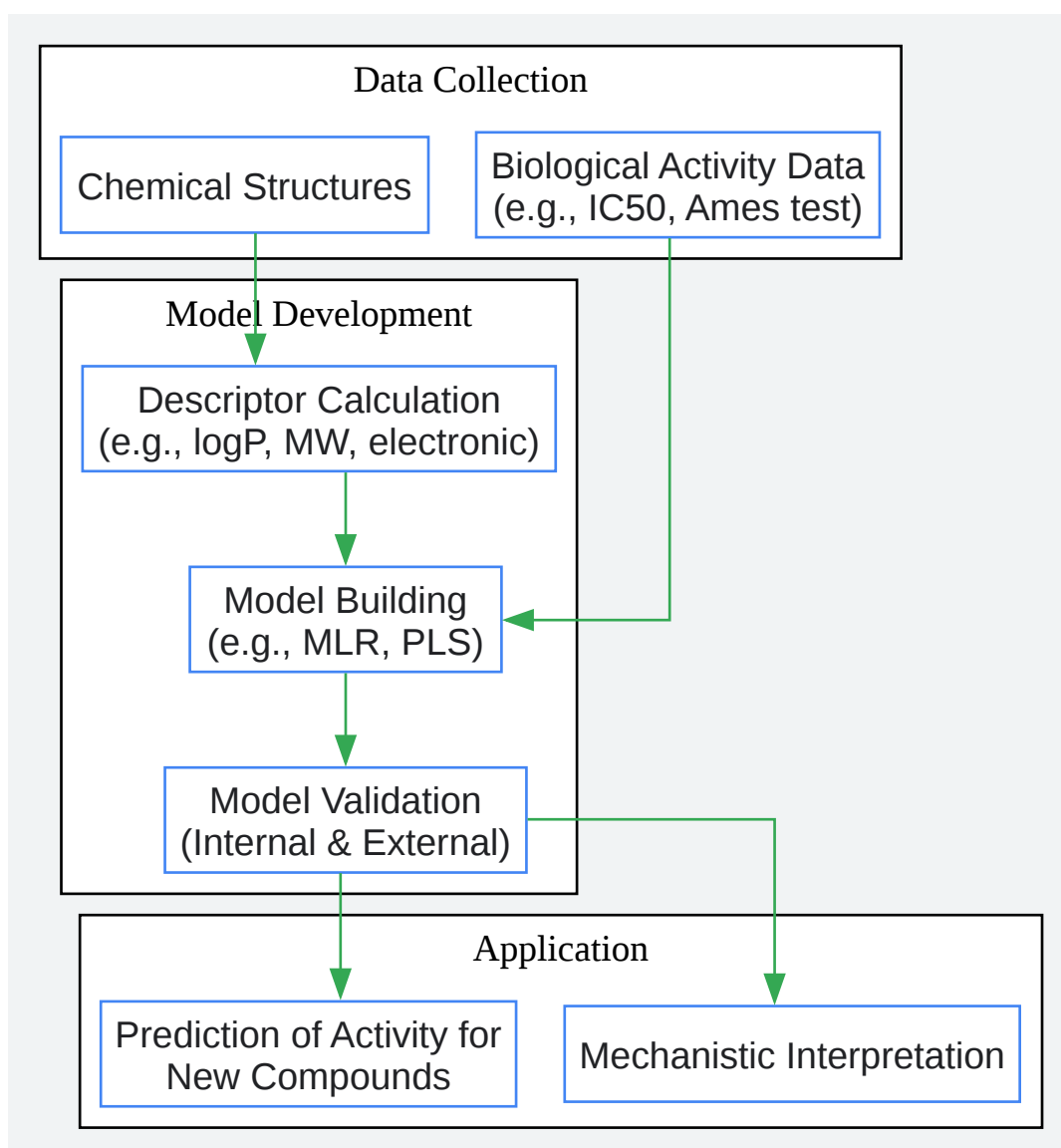
- **Bacterial Strains:** Histidine-auxotrophic strains of *Salmonella typhimurium* (e.g., TA98, TA100) are used. These strains have mutations in the histidine operon and cannot grow in a histidine-free medium.
- **Metabolic Activation:** The test is typically performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
- **Exposure:** The bacterial strains are exposed to various concentrations of the test compound in a minimal agar medium. A small amount of histidine is added to allow the bacteria to undergo a few cell divisions, which is necessary for mutagenesis to occur.
- **Incubation:** The plates are incubated at 37°C for 48-72 hours.
- **Revertant Colony Counting:** Only bacteria that have undergone a reverse mutation (reversion) in the histidine operon will be able to grow and form colonies. The number of

revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates.

- Data Interpretation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate.

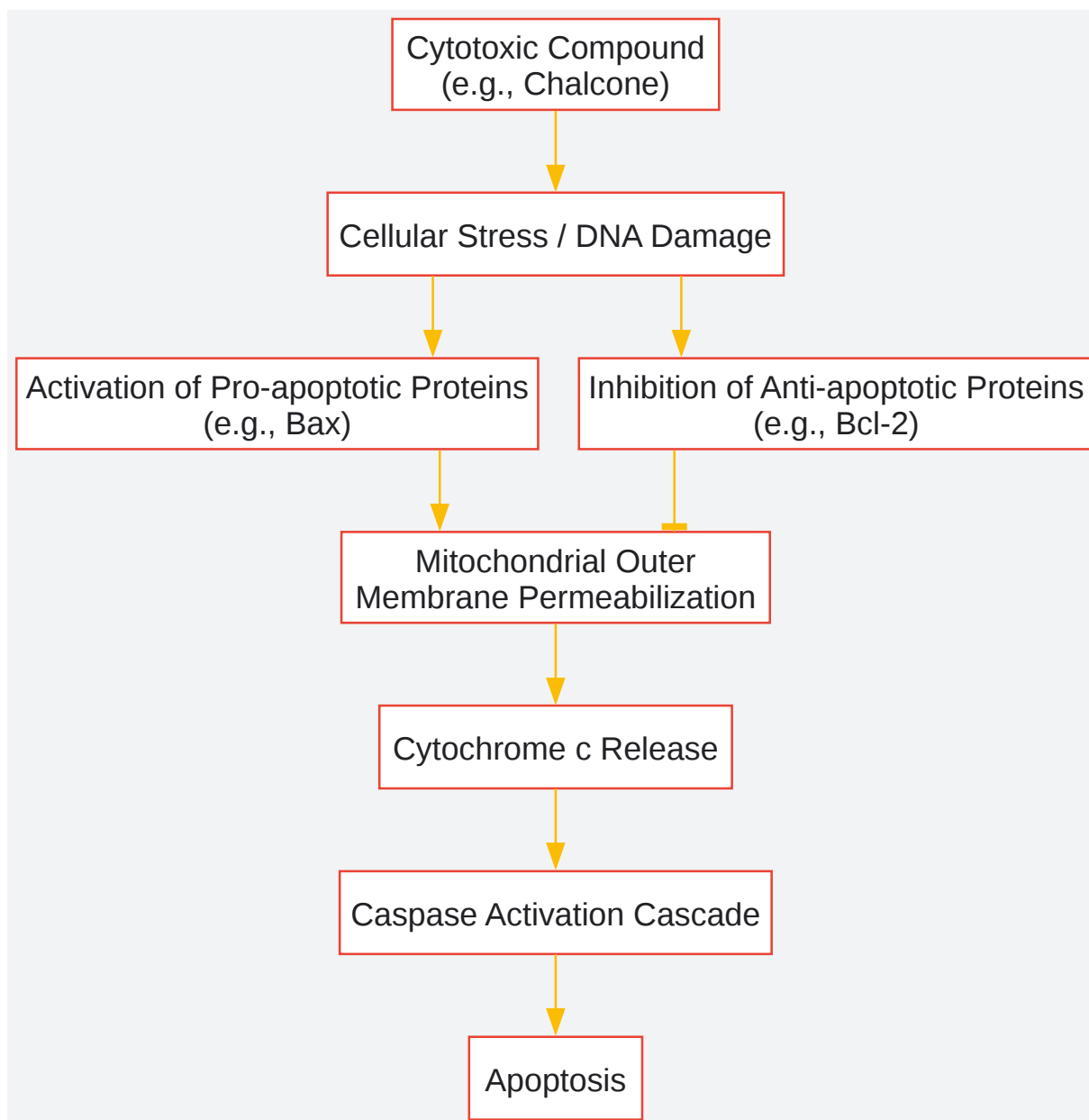
Visualizing Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.



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A simplified workflow for a typical QSAR study.



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A generalized signaling pathway for apoptosis induction.

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